

TGX-221 migration and invasion Transwell assay

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Compound Focus: Tgx-221

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TGX-221 in Cancer Research: Application Notes

TGX-221 inhibits the p110 β catalytic subunit of PI3K β , which is crucial in cancer progression, particularly in PTEN-deficient cancers or those with specific genetic backgrounds like VHL and SETD2 mutations [1] [2] [3]. It blocks downstream AKT phosphorylation, disrupting key processes for tumor metastasis [1] [2].

Table 1: Documented Effects of TGX-221 on Cancer Cell Migration and Invasion

| Cancer Type | Cell Line / Model | Key Findings on Migration/Invasion | Proposed Mechanism | Citation |
|------------------------------|-----------------------|---|--|----------|
| Gastric Cancer | AGS, SGC7901, etc. | Inhibited GC cell migration. | SP1-mediated PIK3CB upregulation; blocks PIK3CB/AKT signaling. | [1] |
| Renal Cell Carcinoma (ccRCC) | A498 (VHL-/SETD2-mut) | Significant & selective inhibition of cell motility & invasiveness. | Selective inhibition of cells with VHL & SETD2 mutations. | [2] |
| Glioblastoma | U87, U251 | Inhibited human glioblastoma cell migration | p110 β -selective inhibition; blocks | [4] |

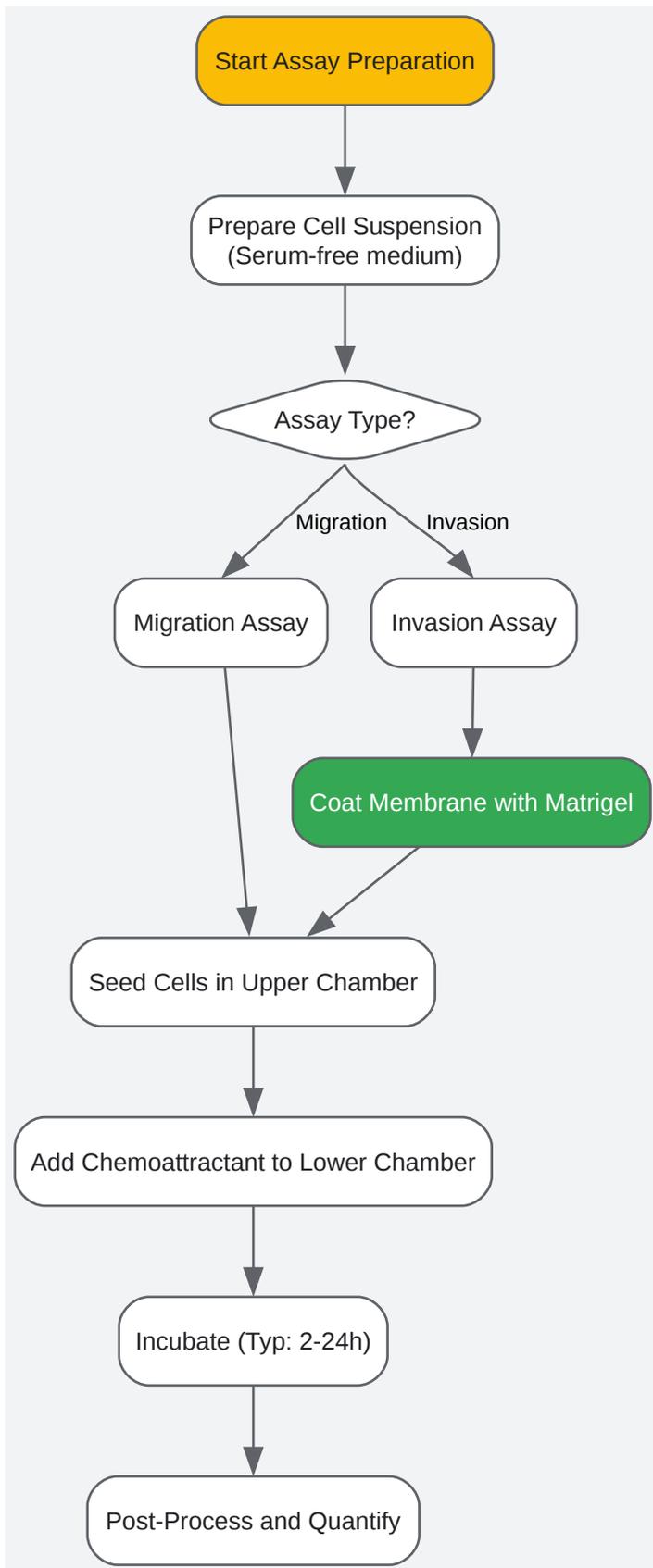
| Cancer Type | Cell Line / Model | Key Findings on Migration/Invasion | Proposed Mechanism | Citation |
|----------------------|-------------------|---|---|----------|
| | | and invasion. | PKB/Akt in PTEN-deficient cells. | |
| Breast Cancer | MDA-MB-231, BT549 | Downregulation of upstream regulator WDR26 inhibits GPCR-stimulated invasion. | WDR26 scaffolds G β -PI3K β -AKT2 complex; TGX-221 targets PI3K β . | [3] [5] |

Transwell Migration and Invasion Assay Protocol

The Transwell assay measures directed cell movement toward a chemoattractant. The invasion assay adds an extracellular matrix (ECM) layer, like Matrigel, to the membrane, requiring cells to degrade the matrix to migrate, mimicking in vivo invasion [6] [7] [8].

Workflow Overview

The diagram below outlines the key steps and differences between the migration and invasion assay protocols.



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Materials

- **Transwell Inserts:** 6.5 mm diameter, 8.0 μm pore size, polycarbonate membrane [6].
- **Extracellular Matrix:** Corning Matrigel for invasion assays [8].
- **Chemoattractant:** Typically medium with 10% FBS or specific agents like SDF-1 α or LPA [6] [3].
- **Cells:** Adherent cancer cells (e.g., MDA-MB-231, U87).
- **Reagents:** Cell culture medium, PBS, trypsin-EDTA, crystal violet stain (0.2% w/v in water) or other nuclear stains (e.g., DAPI, Hoechst) [6] [8].
- **Equipment:** Tissue culture incubator, microscope, cotton swabs, forceps [6] [8].

Step-by-Step Procedure

- **Assay Preparation**
 - **For Invasion Assay Only:** Thaw Matrigel on ice overnight. Dilute with cold serum-free medium if necessary. Pipet 50-100 μL of chilled Matrigel onto the center of the membrane in the Transwell insert. Tilt the plate to ensure even coating. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify [6] [8].
 - Prepare a single-cell suspension of your cancer cells. Serum-starve cells for 24-48 hours prior to the assay to increase sensitivity to the chemoattractant [8]. Resuspend the cells in serum-free medium at a concentration of 1×10^6 cells/mL [6].
- **Assay Execution**
 - Carefully add 600 μL of medium containing the chemoattractant to the lower chamber of the plate [6].
 - Pipet 100 μL of the cell suspension (containing 1×10^5 cells) into the upper chamber, on top of the membrane (or the Matrigel layer for invasion) [6].
 - Place the assay in a 37°C, 5% CO₂ incubator for the desired time. Migration assays typically take 2-5 hours, while invasion assays require 16-24 hours [6]. Optimize time and cell density for your specific cell line.
- **Post-Processing and Quantification (for adherent cells)**
 - After incubation, remove non-migrated/non-invaded cells from the top of the membrane by gently wiping the interior of the insert with a moistened cotton-tipped applicator [6] [8].
 - Fix the cells that have migrated to the underside of the membrane by placing the insert in 70% ethanol for 10-15 minutes [6].

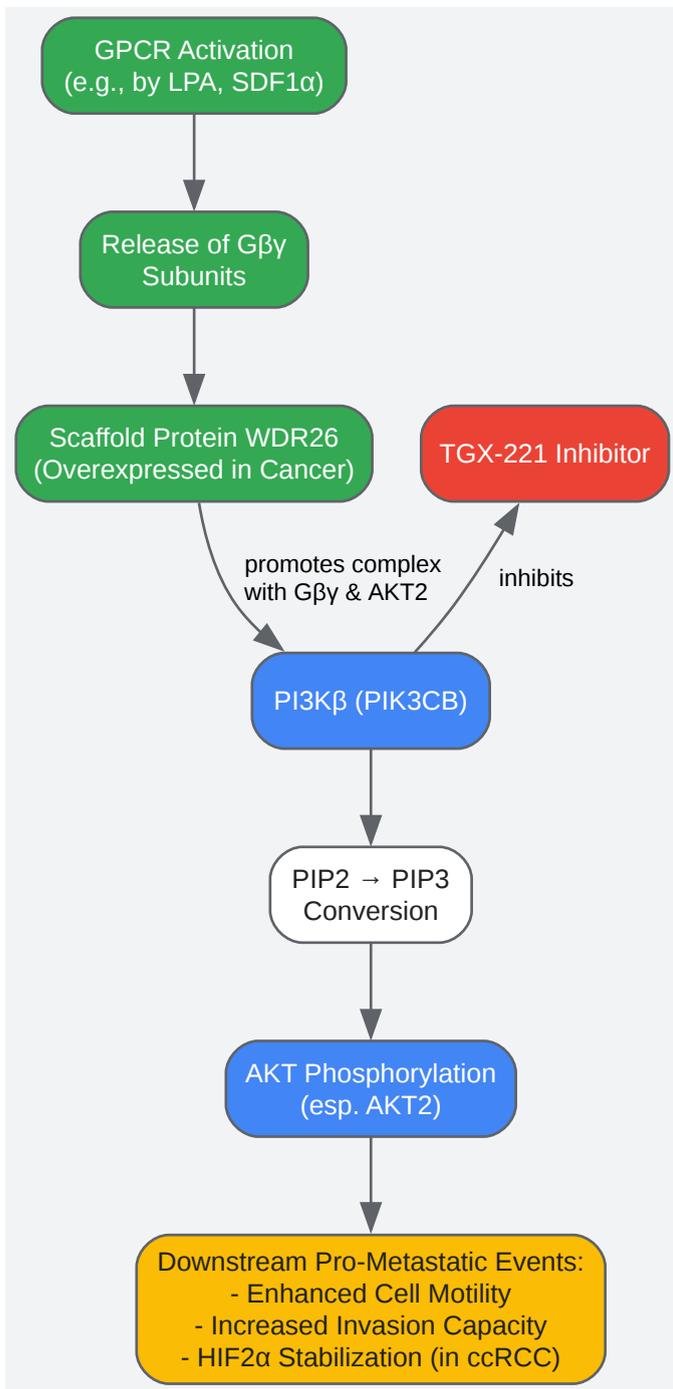
- Stain the fixed cells with 0.2% crystal violet for 20-30 minutes or other suitable stains (e.g., DAPI for fluorescence) [6] [7].
- For crystal violet staining, you can dissolve the stain in 10% acetic acid and measure the absorbance at 560-590 nm using a plate reader. Alternatively, count the stained cells manually or using image analysis software under a microscope [7] [8].
- **Calculate Percent Invasion:** (Mean number of cells invaded through Matrigel-coated membrane / Mean number of cells migrated through uncoated control membrane) × 100 [8].

Key Experimental Considerations for TGX-221

- **Treatment Protocol:** In relevant studies, **TGX-221** is typically dissolved in DMSO and cells are pre-treated for a period (e.g., 1-2 hours) prior to seeding in the Transwell insert. It may also be added to both the upper and lower chambers during incubation to maintain inhibition [4] [2].
- **Dosage:** Effective concentrations vary by cell type. In glioblastoma U87 cells, the IC50 was ~40 μM, while in gastric cancer studies, 10 μM was used [1] [4]. A dose-response curve (e.g., 0-60 μM) is recommended to determine the optimal concentration for your model [4].
- **Controls:** Always include a negative control (e.g., no chemoattractant, vehicle control like DMSO) and a positive control (e.g., a known chemoattractant) to validate your assay system [8].

TGX-221 Signaling Pathway in Cell Invasion

The following diagram illustrates the molecular mechanism by which **TGX-221** inhibits migration and invasion, integrating findings from multiple studies.



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Troubleshooting and Optimization Tips

- **Low Migration/Invasion Signal:** Ensure chemoattractant is active and a proper gradient is established. Titrate both cell seeding density and chemoattractant concentration. Check for receptor

damage from trypsin by using gentler detachment methods or serum-starving cells to re-sensitize them [8].

- **High Background Noise:** Ensure complete removal of non-migrated cells from the upper membrane surface by wiping firmly and consistently with a cotton swab [6] [8].
- **Matrigel Handling:** Always keep Matrigel on ice when liquid to prevent premature polymerization. Ensure the layer is uniform and not torn during cell seeding [6].

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